Coibamide A

Sec61 translocon ER protein import resistance mutation

Coibamide A is the definitive Sec61 translocon inhibitor for target engagement studies in mutant Sec61α systems. Unlike apratoxin A, it retains full potency against the Sec61α R66I resistance mutant, demonstrating a unique binding mode. With subnanomolar to low micromolar IC50 values in patient-derived glioblastoma stem-like cells (GSCs) and validated in vivo antitumor efficacy, this highly N-methylated cyclic lariat depsipeptide is the optimal chemical probe for mTOR-independent autophagy and ER stress-independent cell death research. Ensure your experimental integrity by choosing the only Sec61 inhibitor with this established selectivity profile.

Molecular Formula C65H110N10O16
Molecular Weight 1287.6 g/mol
Cat. No. B1263721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoibamide A
Synonymscoibamide A
Molecular FormulaC65H110N10O16
Molecular Weight1287.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C
InChIInChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1
InChIKeyLVHKHLZPRPTQJG-BNLDXBMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coibamide A Procurement Guide: Cyclic Depsipeptide Sec61 Inhibitor with NCI-60 COMPARE-Negative Selectivity


Coibamide A (CbA) is a highly N-methylated cyclic lariat depsipeptide originally isolated from a marine cyanobacterium of the Leptolyngbya genus collected from Coiba National Park, Panama [1]. The compound is characterized by a macrocyclic scaffold featuring multiple N- and O-methylated amino acid residues, and its absolute stereochemistry was revised following total synthesis efforts [2]. Coibamide A functions as an inhibitor of the Sec61 translocon, preventing the biogenesis of secretory and membrane proteins by binding to the α-subunit of this endoplasmic reticulum channel [3].

Why Generic Sec61 Inhibitor Substitution Fails for Coibamide A Research Applications


Substitution of Coibamide A with other Sec61 translocon inhibitors such as apratoxin A or ipomoeassin F is not scientifically valid due to distinct binding modes and client protein selectivity profiles. Despite sharing a common cellular target in the Sec61α subunit, Coibamide A retains full cytotoxic activity against the Sec61α R66I mutant, which confers strong resistance to all previously known Sec61 inhibitors including apratoxin A and mycolactone [1]. Additionally, Coibamide A, apratoxin A, and ipomoeassin F do not display comparable patterns of potency and selectivity in the NCI-60 panel of human cancer cell lines [2]. Even among Coibamide A diastereomers, altered stereochemistry at only two positions yields substantially different Sec61 client protein inhibition spectra and cytotoxic potency against patient-derived glioblastoma stem-like cells (GSCs), with IC50 values ranging from subnanomolar to low micromolar [3].

Coibamide A Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Apratoxin A and Structural Analogs


Distinct Sec61α Mutation Resistance Profile Separates Coibamide A from Apratoxin A and Other Known Sec61 Inhibitors

Coibamide A demonstrates a mechanistically distinct binding mode on Sec61α relative to apratoxin A and all previously known Sec61 inhibitors. The Sec61α R66I mutant, which was identified from human HCT116 cells and confers strong resistance to apratoxin A, mycolactone, and all other characterized Sec61 inhibitors, remains fully sensitive to Coibamide A [1]. An unbiased resistance screen further identified the Coibamide A-specific resistance mutation S71P, confirming nonidentical binding sites for Coibamide A and apratoxin A [1].

Sec61 translocon ER protein import resistance mutation target engagement

Macrocyclic Integrity Requirement: Linearized Coibamide A Analogs Exhibit Complete Loss of Cytotoxic Activity

The cyclic macrocyclic architecture of Coibamide A is essential for antiproliferative activity. Linearization of the Coibamide A structure results in complete loss of cytotoxic function, demonstrating that the conformational constraint imposed by the cyclized depsipeptide scaffold is a non-negotiable structural requirement [1]. In U87-MG glioblastoma and Neuro-2A neuroblastoma cells, treatment with Coibamide A at 20 nM produced significant reduction in cell viability, whereas linear forms 2 and 3 at ~10-fold higher concentrations (30 μg/mL, ~230-260 nM) exhibited no detectable cytotoxicity relative to vehicle control [2].

macrocyclic scaffold structure-activity relationship cytotoxicity conformational constraint

NCI-60 COMPARE-Negative Profile Distinguishes Coibamide A from All Standard-of-Care Chemotherapeutics and Known Mechanism Classes

Coibamide A exhibits a unique and unprecedented selectivity profile across the NCI-60 human tumor cell line panel, producing a COMPARE-negative result that distinguishes it from all compounds with established mechanisms of action in the NCI database [1]. The COMPARE-negative designation indicates that the pattern of growth inhibition across the 60 cell lines does not correlate with any known compound or mechanism class, thereby serving as a quantitative fingerprint of a novel mechanism [2]. In contrast, other Sec61 inhibitors such as apratoxin A and ipomoeassin F do not display comparable patterns of potency and selectivity in the same NCI-60 panel [3].

NCI-60 panel COMPARE analysis mechanism of action selectivity fingerprint

Stereochemistry-Dependent Sec61 Client Protein Selectivity Among Coibamide A Diastereomers

Stereochemical modifications to the Coibamide A scaffold produce diastereomers with altered Sec61 client protein inhibition spectra and differential cytotoxicity. Coibamide A (CbA) and its diastereomers [L-Hiv2]-CbA and [L-Hiv2, L-MeAla11]-CbA all inhibited a secreted Gaussia luciferase reporter, VEGF-A, and the Type 1 membrane protein VCAM1, but [L-Hiv2]-CbA uniquely decreased expression of ICAM1 and BiP/GRP78 [1]. Analysis of 43 chemokines in the secretome of SF-268 glioblastoma cells revealed distinct inhibitory profiles for each diastereomer [1]. Against a panel of six patient-derived glioblastoma stem-like cells (GSCs), each ligand exhibited a distinct cytotoxic potency and selectivity pattern, with IC50 values ranging from subnanomolar to low micromolar concentrations, and five of the six GSCs tested showed remarkable sensitivity to Sec61 inhibition [1].

stereochemistry Sec61 client selectivity diastereomer glioblastoma stem-like cells

In Vivo Tumor Growth Suppression and Antiangiogenic Activity in Glioblastoma Xenograft Model

Coibamide A demonstrates potent antitumor activity in vivo, suppressing established subcutaneous U87-MG glioblastoma tumor growth for up to 28 days at a dose of 0.3 mg/kg [1]. In functional assays, Coibamide A inhibited extracellular VEGFA secreted from U87-MG glioblastoma and MDA-MB-231 breast cancer cells with low nM potency, attenuated proliferation and migration of normal human umbilical vein endothelial cells (HUVECs), and selectively decreased expression of vascular endothelial growth factor receptor 2 (VEGFR2) [1]. U87-MG and SF-295 glioblastoma cells exhibited reduced migratory and invasive capacity and underwent G1 cell cycle arrest as consequences of treatment [1]. Notably, the in vivo tumor growth suppression occurs despite the broad substrate-nonselective ER protein import inhibition observed in biochemical assays [2], suggesting a therapeutic window for further development.

glioblastoma xenograft in vivo efficacy VEGFA/VEGFR2 inhibition antiangiogenic

mTOR-Independent Autophagy Induction Pattern Distinguishes Coibamide A from Classical ER Stress Inducers and Rapamycin

Coibamide A induces autophagosome accumulation via an mTOR-independent mechanism, a pattern that distinguishes it from classical autophagy modulators. No change was observed in the phosphorylation state of ULK1 (Ser-757), p70 S6K1 (Thr-389), S6 ribosomal protein (Ser-235/236), or 4EBP-1 (Thr-37/46), confirming mTOR pathway independence [1]. Coibamide A-induced cell stress could be distinguished from the action of thapsigargin by a pattern of early LC3-II accumulation in the absence of CHOP or BiP expression, a pattern shared with apratoxin A [2]. Time-dependent changes in ATG5-ATG12, PARP1, and caspase-3 expression were consistent with the conversion of ATG5 to a pro-death signal in response to both Coibamide A and apratoxin A [2]. Using wild-type and autophagy-deficient ATG5−/− MEFs, Coibamide A-induced toxicity was delayed in ATG5−/− cells relative to ATG5+/+ cells, demonstrating that functional autophagy sensitizes cells to Coibamide A-induced death [2].

autophagy mTOR-independent ER stress LC3-II cell death mechanism

Coibamide A Research Applications: Optimal Experimental Scenarios Based on Validated Evidence


Sec61 Translocon Mechanism-of-Action Studies Requiring Apratoxin A-Resistant Mutant Activity

Coibamide A is the optimal Sec61 inhibitor for target engagement studies involving Sec61α mutant systems. Unlike apratoxin A and all previously characterized Sec61 inhibitors, Coibamide A retains full activity against the Sec61α R66I resistance mutant [1]. Researchers investigating Sec61 channel biology, ER protein translocation mechanisms, or resistance pathways should select Coibamide A when experimental designs require a Sec61 inhibitor that remains functional in apratoxin A-resistant cellular or biochemical systems.

Patient-Derived Glioblastoma Stem-like Cell (GSC) Cytotoxicity Screening

Coibamide A demonstrates potent and selective cytotoxicity against patient-derived glioblastoma stem-like cells, with five of six tested GSC lines showing remarkable sensitivity to Sec61 inhibition [1]. IC50 values across GSC subtypes range from subnanomolar to low micromolar, providing a quantifiable therapeutic window for screening applications [1]. Researchers focused on glioblastoma drug discovery, particularly those targeting the therapy-resistant GSC population, should prioritize Coibamide A as a chemical probe for Sec61-dependent vulnerability assessment.

In Vivo Glioblastoma Xenograft Studies with Validated Antitumor and Antiangiogenic Endpoints

Coibamide A is among the few Sec61-targeting natural products with validated in vivo antitumor efficacy in a glioblastoma xenograft model. Established subcutaneous U87-MG tumors failed to grow for up to 28 days in response to 0.3 mg/kg Coibamide A dosing [1]. The compound also demonstrates quantifiable antiangiogenic activity through low nM inhibition of VEGFA secretion and selective VEGFR2 expression decrease in endothelial cells [1]. This evidence base supports selection of Coibamide A for preclinical oncology studies requiring both tumor growth inhibition and angiogenic marker modulation endpoints.

mTOR-Independent Autophagy Signaling Pathway Dissection

Coibamide A provides a validated chemical probe for studying mTOR-independent autophagy mechanisms, as confirmed by the absence of phosphorylation changes in ULK1 (Ser-757), p70 S6K1 (Thr-389), S6 ribosomal protein (Ser-235/236), and 4EBP-1 (Thr-37/46) [1]. The compound induces early LC3-II accumulation in the absence of CHOP or BiP expression, distinguishing it from classical ER stress inducers such as thapsigargin [2]. Researchers investigating non-canonical autophagy pathways or ER stress-independent cell death mechanisms should select Coibamide A over rapamycin or thapsigargin for pathway-specific interrogation.

Technical Documentation Hub

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